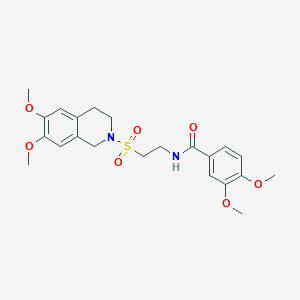

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide is a highly complex organic compound Its intricate structure consists of multiple functional groups, including sulfonyl and benzamide moieties, which may lend it unique chemical and biological properties

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide involves multiple steps:

- Synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline:

This intermediate is typically synthesized by cyclization of appropriately substituted precursors under acidic conditions.

- Preparation of the sulfonyl chloride intermediate:

This involves the reaction of sulfonyl precursors with thionyl chloride.

- Coupling reactions:

The sulfonyl chloride intermediate reacts with the 6,7-dimethoxy-3,4-dihydroisoquinoline to form the sulfonyl derivative.

- Formation of the benzamide derivative:

The final step involves the acylation of the sulfonyl derivative with a 3,4-dimethoxybenzoic acid derivative under appropriate conditions, often with the aid of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Scaling up to industrial production would necessitate optimization of these synthetic steps for yield and cost-efficiency. Key aspects would include the selection of solvents and reaction temperatures, and purification steps to ensure the compound's high purity.

化学反应分析

Types of Reactions:

- Oxidation:

The compound can undergo oxidation at the isoquinoline nitrogen or at the methoxy groups, potentially forming N-oxides or demethylated products.

- Reduction:

Reductive cleavage of the sulfonyl group can occur under conditions such as catalytic hydrogenation.

- Substitution:

Nucleophilic substitutions can occur, particularly at the methoxy and sulfonyl moieties.

- Oxidation:

Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Conditions: Typically carried out in solvents like dichloromethane at low temperatures.

- Reduction:

Reagents: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4).

Conditions: Anhydrous solvents, under inert atmosphere for some reductions.

- Substitution:

Reagents: Alkyl halides, nucleophiles like amines or thiols.

Conditions: Often in polar aprotic solvents like dimethylformamide (DMF), with base catalysts.

- Oxidation:

Formation of N-oxides or demethylated derivatives.

- Reduction:

Formation of amine derivatives.

- Substitution:

Various substituted benzamide or isoquinoline derivatives, depending on the nucleophile.

科学研究应用

Chemistry: In synthetic organic chemistry, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide can serve as a building block for constructing more complex molecules due to its versatile functional groups.

Biology: This compound might exhibit interesting biological activities due to its structural similarity to known bioactive molecules, potentially serving as a lead compound in drug discovery.

Medicine: Possible uses in medicinal chemistry include exploring its efficacy as a therapeutic agent, particularly in oncology or neurology, given the bioactive potential of isoquinoline derivatives.

Industry: Industrially, this compound could be used in the development of new materials or pharmaceuticals, where its unique structural features provide specific properties or activities.

作用机制

The mechanism by which N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide exerts its effects would largely depend on its interaction with molecular targets. For instance, it may inhibit enzymes or bind to receptors, modulating signaling pathways. The sulfonyl and benzamide groups could facilitate these interactions by forming hydrogen bonds or hydrophobic contacts with the targets.

相似化合物的比较

Similar Compounds:

- 6,7-dimethoxy-3,4-dihydroisoquinoline:

Shares the isoquinoline core but lacks the sulfonyl and benzamide functional groups.

- 3,4-dimethoxybenzamide:

Contains the benzamide moiety but without the sulfonyl and isoquinoline groups.

- Sulfonyl derivatives:

Various compounds with sulfonyl functional groups but differing in their remaining structure.

Uniqueness: What sets N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide apart is the combination of these functional groups in a single molecule, potentially leading to unique biological activities or industrial applications not observed in simpler analogs.

Hope that covers everything! Let me know if there's any more detail you'd like to dive into.

生物活性

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. The compound's structure includes a dihydroisoquinoline moiety, which is known for various pharmacological properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C₃₈H₃₈N₄O₆

- Molecular Weight: 646.75 g/mol

- CAS Number: 206873-63-4

| Property | Value |

|---|---|

| Molecular Formula | C₃₈H₃₈N₄O₆ |

| Molecular Weight | 646.75 g/mol |

| Purity | 95% |

| IUPAC Name | N-(2-((6,7-dimethoxy... |

Anticancer Activity

Research has indicated that derivatives of the dihydroisoquinoline framework exhibit notable anticancer properties. A study focused on a series of compounds related to this structure demonstrated that some derivatives possess significant cytotoxic effects against cancer cell lines. For instance, compounds synthesized with similar structures showed IC50 values in the low micromolar range, indicating potential effectiveness in overcoming multidrug resistance in cancer therapy .

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Key Enzymes: Compounds in this class have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis and cell proliferation .

- Modulation of Signaling Pathways: The compound may interact with various signaling pathways involved in cell survival and apoptosis.

Case Studies

- Cytotoxicity Assay:

-

In Vivo Studies:

- Preliminary in vivo studies have suggested that similar compounds can reduce tumor growth in xenograft models. These findings support the potential for clinical applications in cancer treatment.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:

- Absorption and Distribution: Initial studies suggest good bioavailability due to its lipophilic nature.

- Metabolism: The compound may undergo hepatic metabolism; however, specific metabolic pathways require further elucidation.

- Toxicological Profile: Toxicity assessments indicate that while some derivatives show low cytotoxicity to normal cells, further studies are needed to determine long-term effects and safety profiles.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer Activity | IC50 values < 1 µM against K562 cells |

| Enzyme Inhibition | Inhibits DHFR |

| Signaling Modulation | Affects apoptosis pathways |

属性

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O7S/c1-28-18-6-5-16(12-19(18)29-2)22(25)23-8-10-32(26,27)24-9-7-15-11-20(30-3)21(31-4)13-17(15)14-24/h5-6,11-13H,7-10,14H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQOJUFBHHEHRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。